molecular formula C12H13N3O2S B7470440 N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide

Cat. No.: B7470440
M. Wt: 263.32 g/mol
InChI Key: KUDAKZKOQCZTTH-CSKARUKUSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide is a compound that features a pyrazole ring, a phenylethene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with 2-phenylethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylethene group.

    Reduction: Reduced forms of the pyrazole ring or the phenylethene group.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide is unique due to the presence of both the sulfonamide and phenylethene groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-N-(1-methylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15-9-7-12(13-15)14-18(16,17)10-8-11-5-3-2-4-6-11/h2-10H,1H3,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDAKZKOQCZTTH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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